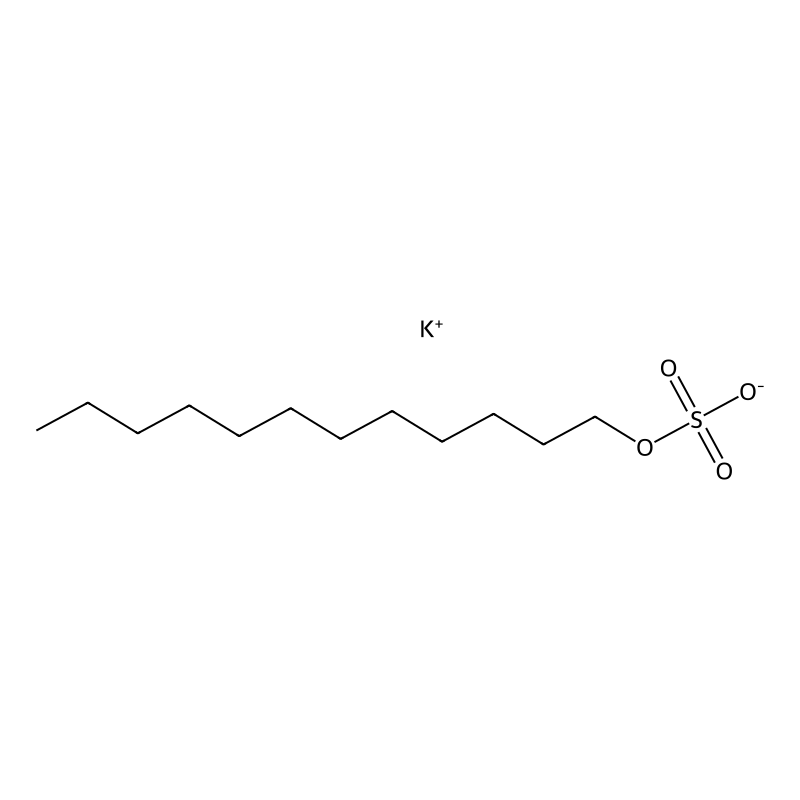

Potassium lauryl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potassium Lauryl Sulfate in Scientific Research

Cell Lysis

KLS can be used to lyse, or break open, cell membranes. This allows researchers to extract cellular components for further study [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Potassium lauryl sulfate. ]. However, due to its harsh nature, it is often used with gentler methods or for specific cell types.

Protein Purification

KLS can be used in protein purification protocols, particularly for integral membrane proteins. It can help solubilize these proteins, making them easier to isolate and study [Industrial Chemicals. (2009). Sodium, Ammonium, and Potassium Lauryl Sulfate: Human Health Tier II Assessment. ].

Future Research Directions

There is limited research exploring the potential applications of KLS in other scientific fields. Some possibilities include:

Drug Delivery

KLS's ability to form micelles, microscopic spheres, could be useful in drug delivery systems [The Good Scents Company. (n.d.). potassium lauryl sulfate, 4706-78-9. ].

Environmental Science

KLS may have applications in environmental studies, such as bioremediation or studying the behavior of pollutants in water [EWG Skin Deep® | What is POTASSIUM LAURYL SULFATE. ].

Potassium lauryl sulfate, also known as potassium dodecyl sulfate, is an anionic surfactant with the chemical formula and a molecular weight of approximately 304.49 g/mol. It consists of a long hydrocarbon chain (dodecyl group) attached to a sulfate group, neutralized by a potassium ion. This compound is widely recognized for its cleansing properties and is commonly used in various personal care products, detergents, and industrial applications due to its ability to reduce surface tension and enhance foaming and emulsifying effects .

- Micellization: In aqueous solutions, potassium lauryl sulfate can form micelles above a certain concentration known as the critical micelle concentration (CMC). The formation of micelles is influenced by temperature and concentration, leading to enhanced solubilization of hydrophobic substances .

- Precipitation Reactions: It can interact with other ionic compounds, leading to precipitation reactions. For example, when mixed with sodium dodecyl sulfate in certain conditions, it can induce flocculation in dispersions, which is useful in pharmaceutical formulations .

- Degradation: In environmental conditions, potassium lauryl sulfate can undergo biodegradation through microbial action, breaking down into simpler compounds such as dodecanol and inorganic sulfate salts .

Potassium lauryl sulfate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves the neutralization of sulfuric acid esters (lauryl alcohol) with potassium hydroxide or potassium carbonate. This reaction produces potassium lauryl sulfate along with water:

- Direct Sulfation: Another method involves the direct sulfation of lauryl alcohol using sulfur trioxide or chlorosulfonic acid followed by neutralization with potassium hydroxide .

Potassium lauryl sulfate has diverse applications across various industries:

- Personal Care Products: It is commonly used in shampoos, body washes, and toothpaste due to its excellent foaming and cleansing properties.

- Industrial Cleaning Agents: Its surfactant properties make it effective in formulations for cleaning agents used in industrial settings.

- Pharmaceuticals: It is utilized in drug formulations as an emulsifier and stabilizer for suspensions and solutions .

- Food Industry: Occasionally used as an emulsifier in food products.

Research has shown that potassium lauryl sulfate interacts with other surfactants and compounds in both pharmaceutical and cosmetic formulations. For instance:

- In combination with sodium dodecyl sulfate, it can enhance the stability of pharmaceutical suspensions through flocculation mechanisms.

- Its interactions with polymers can affect the rheological properties of formulations, impacting their performance and stability .

Potassium lauryl sulfate shares structural similarities with several other surfactants. Here are some comparable compounds:

Uniqueness of Potassium Lauryl Sulfate

Potassium lauryl sulfate is unique due to its superior cleansing action attributed to the presence of the potassium ion, which enhances its effectiveness compared to sodium or ammonium counterparts. This makes it particularly valuable in applications where strong cleaning power is required without excessive irritation to the skin .

Potassium lauryl sulfate, systematically named as potassium dodecyl sulfate, represents an anionic surfactant compound with the molecular formula C₁₂H₂₅KO₄S [1] [2] [3]. The compound consists of a twelve-carbon aliphatic chain (dodecyl group) attached to a sulfate ester moiety, balanced by a potassium cation [1] [4]. The Chemical Abstracts Service registry number for this compound is 4706-78-9, with the European Community number 225-190-4 [1] [3].

The structural formula can be represented as CH₃(CH₂)₁₁OSO₃⁻K⁺, where the hydrophobic dodecyl chain is connected to a hydrophilic sulfate head group through an ester linkage [1] [4]. The molecular weight of potassium lauryl sulfate is 304.49 grams per mole, with some sources reporting values ranging from 304.486 to 306.5 grams per mole due to variations in calculation methods [2] [5] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₅KO₄S | [1] [2] |

| Molecular Weight | 304.49 g/mol | [4] [5] |

| Chemical Abstracts Service Number | 4706-78-9 | [1] [3] |

| European Community Number | 225-190-4 | [1] [3] |

| Systematic Name | Potassium dodecyl sulfate | [1] [4] |

The compound belongs to the class of alkyl sulfates, specifically functioning as an anionic surfactant due to the negative charge associated with the sulfate group [7] [4]. Alternative nomenclature includes sulfuric acid monododecyl ester potassium salt, dodecyl potassium sulfate, and potassium dodecyl sulphate [1] [3] [5].

Crystalline Structure and Morphology

The crystalline structure of potassium lauryl sulfate exhibits characteristics typical of alkyl sulfate salts, forming organized lamellar arrangements in the solid state [8]. Research on related anionic surfactant crystal structures indicates that potassium salts of alkyl sulfates tend to form bilayer structures with interdigitated alkyl chains, where the potassium cations and water molecules are intercalated between the sulfate head group layers [8].

The space group for potassium alkyl sulfates generally follows the Pbca symmetry, which is consistent across different chain lengths within this class of compounds [8]. The crystal packing demonstrates that potassium ions contribute significantly to thermal stabilization due to their effective coordination with sulfate groups and reduced water coordination compared to sodium counterparts [8].

Morphological studies reveal that potassium lauryl sulfate typically appears as white to yellowish powder, flake, or needle-like crystals in its solid form [4]. The crystalline morphology can also manifest as liquid preparations depending on concentration and processing conditions [4]. The powder form exhibits hygroscopic properties, readily absorbing moisture from the atmosphere and forming agglomerates, though the block strength remains relatively low [4].

| Crystal Property | Characteristic | Reference |

|---|---|---|

| Space Group | Pbca | [8] |

| Structure Type | Bilayer with interdigitated chains | [8] |

| Morphology | Powder, flake, or needle crystals | [4] |

| Color | White to yellowish | [4] |

| Hygroscopic Nature | Readily absorbs moisture | [4] |

The thermal stability of potassium lauryl sulfate crystals is enhanced compared to sodium and cesium analogs, with the potassium ion providing more effective electrostatic stabilization of the crystal lattice [8]. This enhanced stability results from the optimal size and charge density of the potassium cation, which allows for efficient packing within the crystal structure while maintaining strong ionic interactions with the sulfate head groups [8].

Physical State and Organoleptic Properties

Potassium lauryl sulfate exists primarily as a solid at standard temperature and pressure conditions, manifesting in various physical forms including powder, flakes, and crystalline structures [4]. The compound demonstrates a characteristic slight odor in its solid state, distinguishing it from completely odorless materials [4].

The physical appearance of potassium lauryl sulfate ranges from white to yellowish coloration, with the specific hue depending on purity levels and processing conditions [4]. In aqueous solution, the compound forms colorless, transparent to translucent solutions, with transparency significantly influenced by both concentration and temperature parameters [4]. Generally, increased solution concentration results in decreased transparency, while lower temperatures also contribute to reduced clarity [4].

The hygroscopic nature of powdered potassium lauryl sulfate represents a significant physical characteristic, as the material readily absorbs atmospheric moisture leading to agglomeration [4]. However, the agglomerated blocks maintain relatively low mechanical strength, allowing for easy redistribution [4]. The compound exhibits stability when exposed to alkaline conditions, weak acids, and hard water, but demonstrates instability in strong acidic environments where hydrolysis occurs, resulting in reduction to the corresponding alcohol [4].

| Physical Property | Description | Reference |

|---|---|---|

| Physical State | Solid (powder, flakes, crystals) | [4] |

| Color | White to yellowish | [4] |

| Odor | Slight characteristic odor | [4] |

| Aqueous Solution Appearance | Colorless, transparent to translucent | [4] |

| Hygroscopic Properties | Readily absorbs moisture | [4] |

| Stability in Alkali | Stable | [4] |

| Stability in Strong Acid | Unstable (hydrolyzes) | [4] |

The density of potassium lauryl sulfate has been reported as approximately 1.065 grams per cubic centimeter at 20°C [5] [6]. The material demonstrates moderate to significant irritation potential for skin, eyes, and respiratory systems, classifying it as a moderately irritating substance in its solid form [4]. When formulated as liquid preparations, the irritation profile may be modified depending on concentration and other formulation components [4].

Solubility Profile in Various Solvents

The solubility characteristics of potassium lauryl sulfate vary significantly across different solvent systems, with water representing the primary dissolution medium [4] [5] [9]. In aqueous systems, potassium lauryl sulfate demonstrates limited solubility compared to its sodium analog, with reported water solubility values of approximately 415 milligrams per liter at 25°C [5] [6].

Comparative analysis with sodium lauryl sulfate reveals that the potassium salt exhibits lower aqueous solubility, while sodium lauryl sulfate demonstrates higher water solubility overall [9]. The solubility of sodium lauryl sulfate increases substantially in hot water, a characteristic that has been utilized in preparation methods for potassium lauryl sulfate through ion exchange processes [9].

Temperature dependence plays a crucial role in the solubility profile of potassium lauryl sulfate [9] [10]. Thermodynamic studies conducted at various temperatures (303K, 308K, 313K, and 318K) demonstrate that critical micelle concentration values increase with rising temperature, indicating temperature-dependent solubility behavior [10]. The critical micelle concentration values range from 0.0375 mol/L at 303K to 0.0500 mol/L at 318K [10].

| Solvent System | Solubility/Property | Temperature | Value | Reference |

|---|---|---|---|---|

| Water | Solubility | 25°C | 415 mg/L | [5] [6] |

| Water | Critical Micelle Concentration | 303K | 0.0375 mol/L | [10] |

| Water | Critical Micelle Concentration | 308K | 0.0410 mol/L | [10] |

| Water | Critical Micelle Concentration | 313K | 0.0450 mol/L | [10] |

| Water | Critical Micelle Concentration | 318K | 0.0500 mol/L | [10] |

The degree of micelle ionization for potassium lauryl sulfate solutions demonstrates temperature dependence, with ionization increasing as temperature rises [10]. This behavior influences the overall solubility and surface activity of the compound in aqueous media [10]. The relationship between temperature and micellization suggests that higher temperatures favor increased molecular motion and reduced intermolecular attractions, facilitating micelle formation and dissolution processes [10].

Comparative studies with related alkyl sulfates indicate that the solubility profile of potassium lauryl sulfate in organic solvents remains limited due to the ionic nature of the sulfate head group [11]. The amphiphilic structure of the molecule, combining a hydrophobic dodecyl chain with a hydrophilic sulfate group, results in preferential solubility in polar solvents, particularly those capable of solvating ionic species [11].

Thermal Properties and Phase Transitions

The thermal properties of potassium lauryl sulfate encompass several critical parameters including boiling point, thermal stability, and phase transition characteristics [5] [10] [12]. The reported boiling point for potassium lauryl sulfate is 588.52°C at standard atmospheric pressure of 101,325 pascals [5] [6]. This relatively high boiling point reflects the ionic nature of the compound and the strong electrostatic interactions between the potassium cation and sulfate anion [5].

Thermal stability studies of alkyl sulfate surfactants, including potassium lauryl sulfate, indicate that these compounds exhibit moderate thermal stability with degradation mechanisms primarily involving hydrolysis of the sulfate ester linkage [12] [13]. The degradation process typically occurs through loss of the sulfate functional group in acidic or alkaline media, along with potential oxidative attacks on the alkyl chain when exposed to oxygen at elevated temperatures [12].

Comparative thermal stability analysis reveals that alkyl sulfates generally demonstrate lower thermal stability compared to sulfonate analogs [12] [13]. The activation energy for thermal degradation of alkyl sulfates typically ranges from 40 to 53 kilocalories per mole, indicating significant energy barriers for decomposition processes [13]. However, this stability can be compromised under high-temperature conditions, particularly above 150°C in aqueous environments [12].

| Thermal Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 588.52°C | 101,325 Pa | [5] [6] |

| Vapor Pressure | 0 Pa | 25°C | [5] [6] |

| Thermal Stability | Moderate | Various temperatures | [12] |

| Degradation Activation Energy | 40-53 kcal/mol | Alkyl sulfates | [13] |

Phase transition studies conducted on potassium lauryl sulfate solutions demonstrate temperature-dependent behavior in micellization processes [10] [14]. The critical micelle concentration exhibits positive temperature dependence, with values increasing from 0.0375 mol/L at 303K to 0.0500 mol/L at 318K [10]. This behavior indicates that higher temperatures require increased surfactant concentrations to achieve micelle formation, suggesting enthalpic contributions to the micellization process [10].

The degree of micelle ionization also demonstrates temperature sensitivity, with ionization fractions increasing as temperature rises [10]. This phenomenon reflects the temperature dependence of electrostatic interactions and counterion binding in micellar systems [10]. The relationship between temperature and micellization behavior provides insights into the thermodynamic driving forces governing self-assembly processes in potassium lauryl sulfate solutions [10].

Thermodynamic analysis of potassium lauryl sulfate indicates that adsorption processes are thermodynamically favored compared to micellization across all temperature ranges studied [10]. This preferential adsorption behavior influences the interfacial properties and practical applications of the compound in various formulations [10].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopic analysis of potassium lauryl sulfate provides detailed information about the molecular vibrations and functional group characteristics present in the compound [16]. The infrared spectrum exhibits characteristic absorption bands corresponding to the alkyl chain, sulfate ester group, and potassium-oxygen interactions .

The spectroscopic identification of potassium lauryl sulfate through Fourier transform infrared spectroscopy involves monitoring specific peaks associated with the dodecyl chain (C₁₂H₂₅) and the sulfate group (SO₄²⁻) . The alkyl chain typically produces characteristic absorption bands in the carbon-hydrogen stretching region around 2800-3000 cm⁻¹, while the sulfate group generates distinctive peaks in the 1000-1300 cm⁻¹ region [16].

Comparative infrared spectroscopic studies of related alkyl sulfates demonstrate that the sulfate ester linkage produces characteristic absorption bands that can be used for structural confirmation and purity assessment [16] [17]. The attenuated total reflectance infrared spectroscopy technique has been specifically applied to quantify sulfate content in lauryl sulfate compounds, providing a convenient analytical method for compositional analysis [16].

| Infrared Region | Functional Group | Characteristic Frequency | Reference |

|---|---|---|---|

| 2800-3000 cm⁻¹ | Carbon-Hydrogen Stretch | Alkyl chain vibrations | [16] |

| 1000-1300 cm⁻¹ | Sulfate Group | Sulfur-Oxygen stretch | [16] |

| Various | Ester Linkage | Carbon-Oxygen vibrations | [16] |

The infrared spectroscopic method provides advantages for routine analysis of potassium lauryl sulfate samples, including minimal sample preparation requirements and rapid measurement capabilities [16]. The technique allows for both qualitative identification and quantitative determination of sulfate content in various formulations containing the compound [16]. Horizontal attenuated total reflectance infrared spectroscopy has been particularly effective for analyzing both solid and liquid samples of lauryl sulfate compounds [16].

Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy applications for potassium lauryl sulfate analysis encompass both proton and carbon-13 techniques, providing detailed structural information about the organic components of the molecule [18] [19] [20]. The potassium nucleus itself presents unique challenges for direct nuclear magnetic resonance analysis due to its quadrupolar nature and resulting broad signal characteristics [20].

Potassium nuclear magnetic resonance studies indicate that ³⁹K represents the most sensitive isotope for analysis, though it produces relatively broad signals due to quadrupolar effects [20]. The ³⁹K nucleus, with spin 3/2, experiences significant line broadening in asymmetric environments, making direct potassium detection challenging in complex molecular systems like potassium lauryl sulfate [20]. Chemical shift information for organic potassium compounds remains limited, with most applications focusing on relaxation rate measurements rather than high-resolution spectroscopy [20].

Proton nuclear magnetic resonance analysis of the dodecyl chain in potassium lauryl sulfate provides detailed information about the alkyl region, with characteristic multiplets corresponding to the methylene and methyl groups [18] [19]. The sulfate ester region may produce distinctive chemical shifts that can be used for structural confirmation and purity assessment [18]. Related studies on sodium lauryl sulfate demonstrate the utility of nuclear magnetic resonance for characterizing the organic components of alkyl sulfate surfactants [18].

| Nuclear Magnetic Resonance Application | Nucleus | Characteristics | Reference |

|---|---|---|---|

| Direct Potassium Detection | ³⁹K | Broad signals, limited resolution | [20] |

| Structural Analysis | ¹H | Detailed alkyl chain information | [18] [19] |

| Carbon Framework | ¹³C | Backbone structural data | [18] [19] |

| Relaxation Studies | ³⁹K | Binding and dynamics information | [20] |

The application of nuclear magnetic resonance for potassium lauryl sulfate characterization faces practical limitations due to the ionic nature of the compound and the quadrupolar properties of the potassium nucleus [20]. However, proton and carbon-13 nuclear magnetic resonance remain valuable tools for analyzing the organic portions of the molecule and confirming structural integrity during synthesis and purification processes [18] [19].

Mass Spectrometry

Mass spectrometric analysis of potassium lauryl sulfate provides molecular weight confirmation and structural fragmentation information essential for compound identification and purity assessment [21] [22]. The technique offers high sensitivity and specificity for detecting lauryl sulfate compounds in various matrices [21].

Electrospray ionization mass spectrometry has been successfully applied to detect sodium lauryl sulfate with characteristic molecular ion peaks, and similar approaches can be utilized for potassium lauryl sulfate analysis [21]. The mass spectrum typically displays the molecular ion peak corresponding to the lauryl sulfate anion, with the potassium cation often lost during the ionization process [21]. Characteristic fragmentation patterns include loss of the sulfate group and systematic fragmentation of the alkyl chain [21].

Matrix effects represent a significant consideration in mass spectrometric analysis of potassium lauryl sulfate, particularly in biological or complex formulation matrices [22]. These effects can result from co-eluting compounds that interfere with ionization efficiency, potentially leading to signal suppression or enhancement [22]. Proper sample preparation and chromatographic separation are essential for accurate quantitative analysis [22].

| Mass Spectrometry Parameter | Application | Considerations | Reference |

|---|---|---|---|

| Molecular Ion Detection | Structural confirmation | Potassium cation loss | [21] |

| Fragmentation Analysis | Structural elucidation | Alkyl chain breakdown | [21] |

| Matrix Effects | Quantitative analysis | Ionization interference | [22] |

| Detection Sensitivity | Trace analysis | High sensitivity achievable | [21] |

The synthesis of potassium lauryl sulfate follows a well-established two-stage chemical pathway involving the initial sulfation of lauryl alcohol followed by neutralization with potassium hydroxide . The primary reaction sequence proceeds through the formation of lauryl sulfuric acid as an intermediate, which subsequently undergoes neutralization to yield the final potassium salt.

The fundamental reaction mechanism involves the electrophilic attack of sulfating agents on the hydroxyl group of lauryl alcohol (dodecanol), resulting in the formation of a sulfate ester linkage [2] [3]. This process requires precise control of reaction conditions to minimize side reactions such as oxidation, decomposition, or formation of undesired byproducts that can compromise product quality [3].

Modern industrial synthesis typically employs lauryl alcohol containing approximately 95% carbon-12 atoms as the starting material [4]. The reaction proceeds with high selectivity when proper temperature and stoichiometric controls are maintained, achieving conversion rates exceeding 95% under optimized conditions [3].

The reaction kinetics demonstrate second-order behavior with respect to the organic substrate, with activation energies ranging from 65-70 kilojoules per mole depending on the specific sulfating agent employed [5]. Temperature control remains critical throughout the process, as excessive heat can lead to thermal degradation and formation of colored impurities that affect product quality [6].

Sulfation Methodologies

Sulfur Trioxide Gas Sulfation

Sulfur trioxide gas sulfation represents the most widely employed method for large-scale production of potassium lauryl sulfate, utilizing falling film reactors to achieve precise temperature and residence time control [2]. In this process, lauryl alcohol reacts with gaseous sulfur trioxide in a continuous thin-film configuration, where the organic substrate flows downward as a liquid film while sulfur trioxide gas flows co-currently [7] [8].

The reaction proceeds at temperatures of 25-30°C under vacuum conditions (typically 6 millimeters of mercury), generating lauryl sulfuric acid with greater than 95% efficiency [3]. The exothermic nature of the reaction requires sophisticated heat removal systems, with cooling jackets maintaining precise temperature control to prevent side reactions [2] [7].

Critical process parameters include sulfur trioxide concentration (typically 2.75-4% in air), molar ratios of reactants (1:1 stoichiometric with 5-10% excess sulfur trioxide), and residence times of 2-5 minutes [9] [7]. The falling film configuration enables optimal mass transfer while minimizing exposure time, thereby reducing formation of undesired byproducts [7] [8].

Modern installations incorporate scrubbing systems to capture unreacted sulfur trioxide emissions, utilizing water or alkaline solutions to convert residual sulfur trioxide to sulfuric acid [9]. Process automation includes real-time monitoring of temperature profiles, pressure differentials, and product quality parameters to ensure consistent output [7].

Sulfamic Acid Sulfation

Sulfamic acid sulfation has emerged as an environmentally beneficial alternative to traditional sulfating agents, offering reduced safety hazards and improved process sustainability [6]. This methodology employs sulfamic acid (amidosulfonic acid) as the sulfating reagent, often in combination with ionic liquid catalysts to enhance reaction rates and selectivity [6] [10].

The optimized process conditions involve reaction temperatures of 80-100°C with sulfamic acid to lauryl alcohol molar ratios of 0.56:1 . Ionic liquid catalysts such as 1-butylpyridine bisulfate (8.38 mol%) significantly improve reaction kinetics, achieving yields up to 91.9% with reaction times of approximately 4 hours [6].

The mechanism proceeds through the formation of an intermediate sulfamic acid ester, which subsequently undergoes hydrolysis to generate the sulfate ester product [6]. The presence of urea and acidic ionic liquids facilitates the sulfation reaction while maintaining mild reaction conditions that minimize thermal degradation [6].

Advantages of sulfamic acid sulfation include reduced corrosivity compared to sulfur trioxide or chlorosulfonic acid, elimination of toxic gas emissions, and simplified safety protocols [6] [11]. The direct formation of ammonium salts eliminates the need for separate neutralization steps when ammonium-based products are desired [9].

Chlorosulfonic Acid Sulfation

Chlorosulfonic acid sulfation provides rapid reaction kinetics and high conversion efficiency, making it suitable for both batch and continuous production processes [12] [13]. The method involves direct reaction between lauryl alcohol and chlorosulfonic acid at temperatures of 35-40°C, producing lauryl sulfuric acid and hydrogen chloride gas [12].

Batch operations utilize glass-lined, stirred reactors equipped with efficient cooling systems and hydrogen chloride absorption units [9] [13]. The reaction rate requires careful temperature control to prevent excessive heat generation, with typical reaction times of 5-30 minutes depending on scale and mixing efficiency [12] [9].

Continuous processes employ mixing zones followed by degassing units to separate hydrogen chloride from the reaction products [9]. Slight vacuum conditions assist in hydrogen chloride removal while recycling unreacted materials back to the mixing zone for improved conversion efficiency [9].

The stoichiometric requirement approaches unity (0.98-1.05 moles chlorosulfonic acid per mole alcohol), minimizing excess reagent and simplifying downstream purification [12] [13]. However, the corrosive nature of chlorosulfonic acid necessitates specialized materials of construction including glass-lined steel, polytetrafluoroethylene coatings, or high-grade stainless steels [13].

Neutralization and Purification Processes

Neutralization Reaction Kinetics

The neutralization of lauryl sulfuric acid with potassium hydroxide follows first-order kinetics with respect to both reactants, proceeding rapidly at temperatures below 45°C to prevent thermal degradation [14]. Continuous stirred tank reactors provide optimal mixing and temperature control, with residence times of 10-20 minutes ensuring complete neutralization [15] [16].

The reaction proceeds according to the stoichiometric equation: C₁₂H₂₅OSO₃H + KOH → C₁₂H₂₅OSO₃K + H₂O, with careful pH monitoring maintaining values between 7-8 to ensure complete conversion without excess alkalinity [14]. Temperature control below 45°C prevents decomposition reactions that can form colored impurities or reduce surfactant performance [15].

Industrial neutralization systems employ 50 weight percent potassium hydroxide solutions added gradually through automated dosing systems . Real-time pH monitoring enables precise endpoint control while minimizing potassium hydroxide consumption and preventing over-neutralization [15] [16].

Heat of neutralization requires efficient cooling systems to maintain temperature specifications, with jacket cooling or internal heat exchangers removing approximately 50-60 kilojoules per kilogram of product . The exothermic nature necessitates controlled addition rates to prevent temperature excursions that could compromise product quality [15].

Crystallization Techniques

Crystallization of potassium lauryl sulfate involves controlled cooling and seeding procedures to achieve desired crystal size distribution and purity specifications [14] [17]. The process typically employs three-stage cooling: rapid cooling from 90°C to 20-25°C at rates of 2-3°C per minute, followed by controlled seeding and final cooling to -4 to 7°C [17].

Seeding operations introduce 300 grams of crystalline nuclei per 100 kilograms of solution at cooling rates of 0.5-0.7°C per minute, promoting uniform crystal formation and preventing spontaneous nucleation [17]. The final cooling stage maintains temperatures of -4 to 7°C for 2-3 hours to maximize crystal growth and achieve target particle size distributions .

Modern crystallization systems employ computer-controlled cooling profiles with temperature accuracies of ±0.1°C per minute to ensure reproducible crystal characteristics . Agitation systems maintain adequate suspension while preventing crystal breakage, typically operating at tip speeds of 1-2 meters per second [17].

The crystallization process produces potassium lauryl sulfate monohydrate or anhydrous forms depending on specific temperature and humidity conditions [18] [17]. Water activity control during crystallization determines the final hydration state, with careful moisture management preventing formation of undesired hydrates [18].

Purification Methods

Purification of potassium lauryl sulfate involves multiple washing and recrystallization steps to remove inorganic salts, unreacted alcohols, and other impurities [19]. The process typically employs ethanol and chloroform washing to remove residual potassium chloride and unreacted lauryl alcohol, achieving final purities exceeding 99% .

Multistage washing procedures utilize countercurrent flow configurations to maximize impurity removal while minimizing product losses . Solvent selection depends on the specific impurities present, with polar solvents effective for inorganic salt removal and nonpolar solvents targeting unreacted organic materials .

Analytical monitoring throughout purification includes titration methods for sulfate content determination, spectroscopic analysis for structural verification, and gravimetric analysis for inorganic residues [19]. Quality control protocols ensure compliance with specifications for active matter content, moisture levels, and trace impurities [19] [20].

Final drying operations employ controlled temperature and humidity conditions to achieve target moisture content while preventing thermal degradation . Vacuum drying at temperatures below 60°C ensures complete solvent removal without compromising product stability .

Industrial-Scale Production Processes

Industrial production of potassium lauryl sulfate employs continuous processing systems designed for high throughput, consistent quality, and operational safety [7]. Modern facilities integrate falling film reactors, continuous stirred tank reactors, and automated crystallization systems to achieve production capacities ranging from 1000 to 8000 kilograms per hour [7] [21].

Falling film reactor systems represent the core technology for sulfur trioxide sulfation, featuring multitube configurations with precise temperature control and automated feed systems [7] [22]. These reactors operate under computer control with real-time monitoring of temperature profiles, pressure differentials, and product quality parameters [7].

Process integration includes heat recovery systems that capture thermal energy from exothermic reactions for use in other process steps, improving overall energy efficiency [7]. Automated material handling systems ensure consistent feed compositions and eliminate manual handling of hazardous materials [7].

Quality assurance systems employ online analytical instruments including near-infrared spectroscopy, pH monitoring, and conductivity measurement to maintain product specifications [21]. Statistical process control methodologies enable rapid identification and correction of process deviations [7].

Environmental control systems capture and treat all gaseous emissions, with scrubbing towers removing sulfur trioxide, hydrogen chloride, and other potentially harmful compounds [9]. Wastewater treatment facilities ensure compliance with discharge regulations while recovering valuable byproducts where feasible [9].

Green Chemistry Approaches in Synthesis

Green chemistry initiatives in potassium lauryl sulfate synthesis focus on renewable feedstock utilization, energy efficiency improvements, and waste minimization strategies [23] [24]. Bio-based fatty alcohols derived from plant oils offer sustainable alternatives to petroleum-based starting materials, reducing carbon footprint and supporting circular economy principles [23] [25].

Ionic liquid catalysis represents a significant advancement in sustainable synthesis, offering recyclable catalysts with reduced environmental impact compared to traditional mineral acids [6] [23]. These catalysts enable milder reaction conditions while maintaining high conversion efficiency and product selectivity [6].

Solvent-free processes eliminate the need for organic solvents in certain synthesis steps, reducing volatile organic compound emissions and simplifying downstream purification [23]. Microreactor technology enables precise control of reaction conditions while minimizing material consumption and waste generation [26].

Process intensification through advanced reactor designs improves atom economy and energy efficiency [23] [24]. Continuous processing eliminates the need for intermediate storage and reduces overall processing time, improving both economic and environmental performance [27].

Real-time monitoring and process optimization systems enable dynamic adjustment of operating conditions to minimize waste formation and energy consumption [23]. Advanced control algorithms integrate multiple process variables to maintain optimal performance while reducing environmental impact [27].

Life cycle assessment methodologies guide selection of processing routes and materials to minimize overall environmental burden from raw material extraction through end-of-life disposal [23] [24]. These assessments consider energy consumption, greenhouse gas emissions, water usage, and waste generation across the entire product lifecycle [23].

| Sulfation Method | Reagents | Reaction Temperature (°C) | Yield (%) | Product Purity (%) | Safety Concerns | Reaction Time | Environmental Impact |

|---|---|---|---|---|---|---|---|

| Sulfur Trioxide Gas Sulfation | SO₃, KOH | 25-30 | >95 | 97-99 | High (corrosive gas) | Rapid (minutes) | Moderate (SO₃ emissions) |

| Sulfamic Acid Sulfation | H₃NSO₃, ionic liquids, KOH | 80-100 | 91.9 | 99 | Low (mild conditions) | 4 hours | Low (green chemistry) |

| Chlorosulfonic Acid Sulfation | ClSO₃H, KOH | 35-40 | 85-90 | 95-97 | Moderate (HCl gas emission) | 5-30 minutes | Moderate (HCl emissions) |

| Process Step | Parameter | Optimal Value | Duration | Critical Control Points |

|---|---|---|---|---|

| Neutralization Reaction | KOH concentration | 50 wt% | Continuous | Addition rate control |

| pH Control | Target pH range | 7-8 | Continuous monitoring | Real-time pH monitoring |

| Temperature Control | Maximum temperature | <45°C | Continuous control | Heat removal efficiency |

| Crystallization - Rapid Cooling | Cooling rate | 2-3°C/min | 30-45 minutes | Uniform cooling distribution |

| Crystallization - Seeding | Seed amount | 300 g/100 kg solution | 0.5-0.7°C/min | Crystal nucleation control |

| Crystallization - Final Cooling | Holding temperature | -4 to 7°C | 2-3 hours | Crystal growth optimization |

| Washing and Purification | Solvent system | Ethanol and chloroform | Multiple wash cycles | Impurity removal efficiency |

| Final Product Specifications | Purity requirement | >99% | Final analysis | Quality assurance testing |

| Equipment Type | Capacity (kg/hr) | Operating Temperature (°C) | Operating Pressure | Residence Time | Energy Consumption (kWh/kg) | Automation Level |

|---|---|---|---|---|---|---|

| Falling Film Reactor | 500-2000 | 25-30 | Vacuum (6 mm Hg) | 2-5 minutes | 0.8-1.2 | Fully automated |

| Continuous Stirred Tank Reactor (CSTR) | 1000-5000 | 40-50 | Atmospheric | 15-30 minutes | 1.5-2.0 | Semi-automated |

| Multitube Reactor System | 2000-8000 | 30-35 | Slight vacuum | 3-8 minutes | 1.0-1.5 | Fully automated |

| Neutralization Reactor | 1500-6000 | 25-45 | Atmospheric | 10-20 minutes | 0.5-0.8 | Automated with manual oversight |

| Crystallization Vessel | 1000-4000 | -4 to 25 | Atmospheric | 2-4 hours | 2.0-3.0 | Computer controlled |

| Purification System | 800-3000 | 20-40 | Atmospheric | 1-2 hours | 1.0-1.5 | Automated monitoring |

| Green Chemistry Principle | Traditional Method | Green Alternative | Environmental Benefit | Implementation Status |

|---|---|---|---|---|

| Atom Economy | 85-90% | 95-98% | Reduced material waste | Commercially available |

| Renewable Feedstocks | Petroleum-based alcohols | Bio-based fatty alcohols | Lower carbon footprint | Under development |

| Catalysis | Strong acids (H₂SO₄) | Ionic liquid catalysts | Reduced catalyst consumption | Research stage |

| Safer Chemicals | Toxic sulfating agents | Sulfamic acid (mild) | Improved worker safety | Pilot scale testing |

| Energy Efficiency | High temperature processes | Ambient temperature processes | Lower energy consumption | Commercial implementation |

| Waste Prevention | Significant waste streams | Minimal waste generation | Reduced environmental burden | Process optimization |

| Real-time Monitoring | Offline analysis | In-line process monitoring | Process optimization | Technology integration |

| Biodegradability | Moderate biodegradation | Enhanced biodegradability | Faster environmental breakdown | Standard requirement |

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard